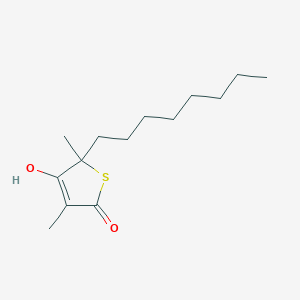
2-Undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the second position of an eleven-carbon chain. Its molecular formula is C11H22. Alkenes like undec-2-ene are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Undecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from halogenated undecanes. For example, treating 2-bromoundecane with a strong base like potassium tert-butoxide can result in the formation of undec-2-ene.
Industrial Production Methods
In industrial settings, undec-2-ene can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones, including alkenes, using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain undec-2-ene.
化学反応の分析
Types of Reactions
2-Undecene undergoes various types of chemical reactions, including:
Oxidation: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For example, treating undec-2-ene with a peracid like m-chloroperbenzoic acid can yield the corresponding epoxide.
Reduction: Hydrogenation of undec-2-ene in the presence of a metal catalyst such as palladium or platinum can convert it to undecane.
Addition Reactions: The double bond in undec-2-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For instance, reacting undec-2-ene with bromine results in the formation of 2,3-dibromoundecane.
Common Reagents and Conditions
Oxidation: Peracids, potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.
Major Products Formed
Epoxides: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From addition reactions with halogens.
科学的研究の応用
2-Undecene has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of undec-2-ene in chemical reactions typically involves the reactivity of the carbon-carbon double bond. This double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The specific mechanism depends on the type of reaction and the reagents involved. For example, in hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
類似化合物との比較
2-Undecene can be compared with other alkenes of similar structure, such as:
Dec-2-ene: A ten-carbon alkene with a double bond at the second position. It shares similar reactivity but has a shorter carbon chain.
Dodec-2-ene: A twelve-carbon alkene with a double bond at the second position. It has similar chemical properties but a longer carbon chain.
Undec-1-ene: An eleven-carbon alkene with a double bond at the first position. It differs in the position of the double bond, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical properties and reactivity in chemical reactions.
特性
分子式 |
C11H22 |
|---|---|
分子量 |
154.29 g/mol |
IUPAC名 |
undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3 |
InChIキー |
JOHIXGUTSXXADV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-](/img/structure/B8481179.png)
![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)



![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)

![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)


![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)



